4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
4-BROMO-N-[4-({2-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom, two chlorine atoms, and a hydroxyl group, making it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-({2-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves a multi-step process:
Condensation Reaction: 3,5-Dichloro-2-hydroxybenzaldehyde is reacted with 4-bromobenzohydrazide in methanol under reflux conditions for 12 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-({2-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Condensation Reactions: The hydrazone moiety can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Compounds with hydrogen atoms replacing the hydroxyl group.
Scientific Research Applications
4-BROMO-N-[4-({2-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-({2-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of the hydrazone moiety.
3,5-Dichloro-2-hydroxybenzaldehyde: A precursor in the synthesis with similar functional groups.
4-Bromobenzohydrazide: Another precursor with a simpler structure.
Uniqueness
4-BROMO-N-[4-({2-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its combination of bromine, chlorine, and hydrazone functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and development.
Properties
Molecular Formula |
C21H14BrCl2N3O3 |
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Molecular Weight |
507.2 g/mol |
IUPAC Name |
4-[(4-bromobenzoyl)amino]-N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H14BrCl2N3O3/c22-15-5-1-12(2-6-15)20(29)26-17-7-3-13(4-8-17)21(30)27-25-11-14-9-16(23)10-18(24)19(14)28/h1-11,28H,(H,26,29)(H,27,30)/b25-11+ |
InChI Key |
FZPMNDORIRBCQL-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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